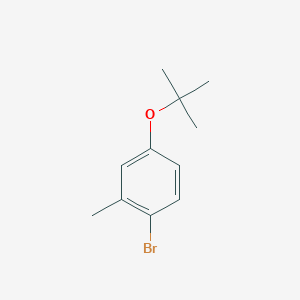![molecular formula C17H22N2O4 B13699333 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cbz-6-Boc-3,6-diazabicyclo[310]hexane is a bicyclic compound featuring a diazabicyclohexane core with two protecting groups: a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the synthesis might begin with the preparation of a diazo compound, followed by intramolecular cyclopropanation using a transition metal catalyst such as ruthenium (II) or cobalt (II) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could lead to deprotected or modified derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Boc-3,6-diazabicyclo[3.1.1]heptane: Another diazabicyclo compound with a similar core structure but different protecting groups.
6-Boc-3,6-diazabicyclo[3.2.0]heptane: Features a slightly different bicyclic structure, affecting its reactivity and applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound used in antiviral medications.
Uniqueness
3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane is unique due to its specific combination of protecting groups and the diazabicyclohexane core. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C17H22N2O4 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-O-benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-13-9-18(10-14(13)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
InChI-Schlüssel |
QTBLSNAAGREVKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


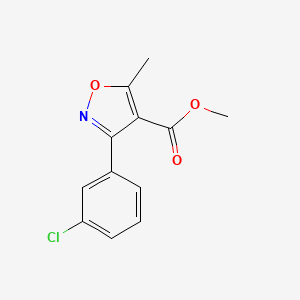
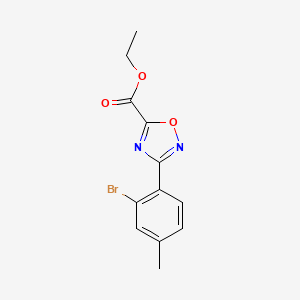
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
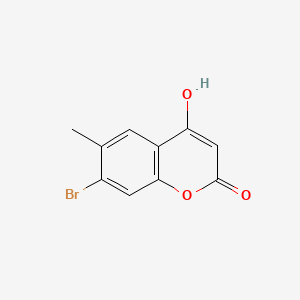
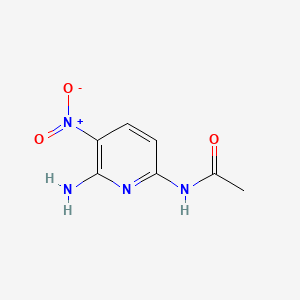
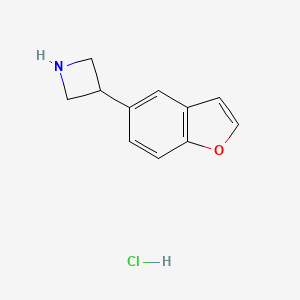
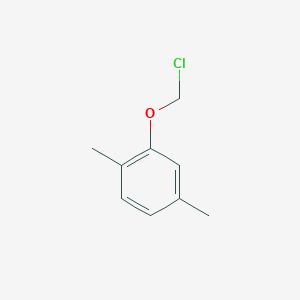
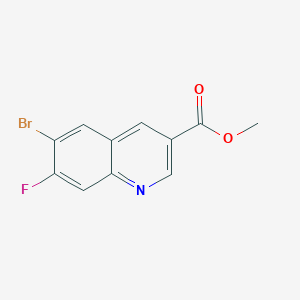
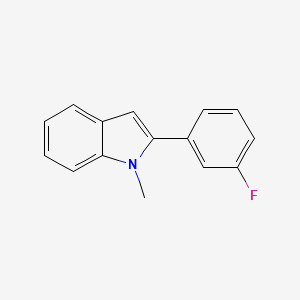
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)
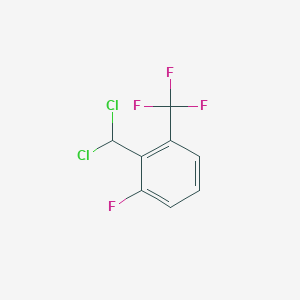
![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
